molecular formula C14H18O5 B1325983 Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate CAS No. 858445-94-0

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325983
CAS No.: 858445-94-0
M. Wt: 266.29 g/mol
InChI Key: PXJHBSCNBIPZSM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction typically employs a base catalyst such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is refluxed in ethanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

    Reduction: Formation of ethyl 4-(2,4-dimethoxyphenyl)-4-hydroxybutyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate: Similar in structure but with different substituents on the phenyl ring.

    This compound: Another ester with a similar backbone but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-7-12(15)11-6-5-10(17-2)9-13(11)18-3/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHBSCNBIPZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645811
Record name Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858445-94-0
Record name Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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